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Elbaite

Cat. No.: B1174063
CAS No.: 12197-81-8
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Description

Elbaite, a sodium-lithium-aluminum boro-silicate with the ideal chemical formula Na(Li 1.5 Al 1.5 )Al 6 Si 6 O 18 (BO 3 ) 3 (OH) 4 , is a cyclosilicate mineral species within the tourmaline group . It serves as a key research material in geological and materials science due to its complex composition and distinctive properties. As a forensic mineral, this compound is highly valued for its ability to record the chemical and physical conditions of its formation environment, making it an excellent petrogenetic indicator for studying the evolution of pegmatite melts and hydrothermal systems . Its structure, characterized by a trigonal crystal system and ditrigonal pyramidal symmetry, exhibits both piezoelectric and pyroelectric effects, which are of interest for fundamental solid-state physics research . The mineral's value in research is further enhanced by its status as a boron reservoir; in-situ boron isotope analysis of this compound crystals can be used to trace fluid sources and magmatic processes . Furthermore, the wide range of colors exhibited by this compound, from colorless (achroite) to pink (rubellite), blue (indicolite), and green (verdelite), is driven by trace element impurities and intervalence charge transfer mechanisms, making it a compelling subject for spectroscopic investigation . This product is provided for research applications only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12197-81-8

Molecular Formula

C12H14O3

Synonyms

Elbaite

Origin of Product

United States

Crystal Chemistry and Structural Investigations of Elbaite

Advanced Crystallographic Analysis

Advanced crystallographic techniques, including single-crystal X-ray diffraction and neutron diffraction, have been instrumental in elucidating the precise atomic arrangements and the distribution of various cations and anions within the elbaite structure.

The tourmaline (B1171579) structure comprises several distinct crystallographic sites, each with specific coordination environments and preferred elemental occupancies:

X Site: This nine-coordinated site is typically occupied by alkali cations such as Na⁺, Ca²⁺, and K⁺. In this compound, Na⁺ is the dominant occupant, but significant vacancies (□) can also occur . The presence of vacancies at the X site is often correlated with other substitutions within the structure . For instance, a natural this compound sample was found with X(Na₀.₇₃Ca₀.₀₆□₀.₂₁) occupancy .

Y Site: The Y site is a relatively regular octahedron, capable of accommodating a wide array of mono-, di-, tri-, and tetravalent cations. In this compound, this site is predominantly occupied by Al³⁺ and Li⁺, but can also host Fe²⁺, Mn²⁺, Mg²⁺, Fe³⁺, Cr³⁺, V³⁺, and Ti⁴⁺ .

Z Site: The Z site is another octahedral site, generally smaller and more distorted than the Y site . In this compound, it is typically fully occupied by Al³⁺ . However, it can also accommodate Mg²⁺, Fe²⁺, Fe³⁺, Mn³⁺, V³⁺, Cr³⁺, and Ti⁴⁺ . Al and Mg are often disordered between the Z and Y sites, with Al showing a strong preference for the smaller Z octahedron .

T Site: This tetrahedral site is primarily occupied by Si⁴⁺, forming stable six-membered rings (Si₆O₁₈). Minor substitutions by Al³⁺ and B³⁺ can occur .

V Site (O3): This site is occupied by hydroxyl (OH⁻) or oxide (O²⁻) anions .

W Site (O1): This site can be occupied by hydroxyl (OH⁻), fluoride (B91410) (F⁻), chloride (Cl⁻), or oxide (O²⁻) anions . Fluorine content at the W site often shows a negative correlation with X-site vacancies .

The table below summarizes the typical site occupancies in this compound:

SiteCoordination NumberTypical Occupants (this compound)Other Possible Occupants (Tourmaline Supergroup)
X9Na⁺, □ (vacancy)Ca²⁺, K⁺, Mg²⁺
Y6 (octahedral)Al³⁺, Li⁺Mg²⁺, Fe²⁺, Mn²⁺, Fe³⁺, Cr³⁺, V³⁺, Ti⁴⁺
Z6 (octahedral)Al³⁺Mg²⁺, Fe²⁺, Fe³⁺, Mn³⁺, V³⁺, Cr³⁺, Ti⁴⁺
T4 (tetrahedral)Si⁴⁺Al³⁺, B³⁺
V3OH⁻, O²⁻
W1OH⁻, F⁻Cl⁻, O²⁻

The polyhedra within the this compound structure exhibit varying degrees of distortion, which are intrinsically linked to the size and charge of the occupying cations and their interactions. The T-O₄ tetrahedra are generally the least distorted, followed by the Z-O₆ octahedra, then the Y-O₆ octahedra, and finally the X-O₉ polyhedra, which show the largest distortion .

Octahedral Distortions: The ZO₆ octahedron is characteristically smaller and more distorted than the YO₆ octahedron . In this compound, the significant charge difference between Li⁺ and Al³⁺ at the Y site often leads to pronounced irregularity in both the Y and Z octahedra . In contrast, tourmalines with trivalent Fe and Al at both octahedral sites tend to have more isometric octahedra .

Inter-site Linkages: The T₆O₁₈ tetrahedral rings are crucially linked by the Y and Z octahedra, which share edges to form brucite-like fragments . These linkages are fundamental to the structural integrity and response to chemical variations. The dimensions of the Y and Z octahedra are influenced by their Al content, and reciprocal interactions between these octahedra affect their distortions . Variations in octahedral occupancy directly influence the geometry of both Y and Z octahedra, with irregularity increasing as the charge difference between occupying cations becomes larger .

Elemental substitutions and the presence of vacancies significantly impact the structural parameters of this compound, including unit-cell dimensions and mean bond lengths.

Lattice Parameters: In the this compound compositional range, lattice parameters are primarily functions of the mean Y-O bond distance () . Changes in the size of cations at the Z site also lead to changes across the entire structure due to the role of the [ZO₆] polyhedra in forming the tourmaline skeleton .

X-site Vacancies: The proportion of vacancies at the X site is influenced by the concentration of X-site-occupying ions . There is a negative correlation between X-site vacancies and the F content in tourmaline .

Polyhedral Strain: The incorporation of cations with differing sizes and charges can induce distortions within individual polyhedra, leading to structural strain. This strain can be relaxed through polyhedral distortion .

High-Temperature Behavior: Studies on fluor-elbaite at high temperatures reveal thermally-induced Fe oxidation, counterbalanced by deprotonation of OH⁻. This process, starting around 500 °C, is followed by a partial intracrystalline Fe-Al exchange between the Y and Z octahedral sites . These internal reactions directly influence the structural parameters and site occupancies.

Polyhedral Distortions and Inter-site Linkages [2, 4, 5, 36]

Cation Substitutional Mechanisms

The tourmaline structure's inherent flexibility allows for a wide range of cation substitutional mechanisms, which are crucial for understanding this compound's chemical variability and formation conditions. These substitutions can occur at single sites or involve coupled exchanges across multiple sites to maintain charge balance.

The Y site is a primary locus for extensive cation exchange in this compound, reflecting the mineral's characteristic Li-Al enrichment.

Li-Al Exchange: this compound is ideally characterized by Li and Al occupying the Y site. The exchange of Li⁺ and Al³⁺ is fundamental to this compound's composition. In pegmatitic systems with limited Fe, Mn, and Ti, the Li content plays a significant role, with Al³⁺ occupying the Y site when Li⁺ content is lower .

Fe-Al Exchange: Fe²⁺ and Fe³⁺ can substitute for Al³⁺ at the Y site. Fe²⁺ and Fe³⁺ generally show a strong preference for the Y site over the Z site .

Mn-Al Exchange: Mn²⁺ can also substitute for Al³⁺ at the Y site . Natural this compound samples can contain significant amounts of MnO (e.g., up to ~3.5 wt%) .

Coupled Substitutions: To maintain charge balance during these exchanges, coupled substitutions involving other sites are common:

(Li⁺ + Mn²⁺) (Al³⁺ + Xᵥₐc)⁻¹: This exchange vector indicates that an increase in Li and Mn at the Y site can occur at the expense of Al and vacancies at the X site .

R²⁺₂(LiAl)⁻¹: This is a common exchange vector, where R²⁺ can be Fe²⁺, Mn²⁺, or Mg²⁺. For example, Fe²⁺₂(LiAl)⁻¹ represents the substitution of two Fe²⁺ for one Li⁺ and one Al³⁺ at the Y site . This mechanism is particularly important for the removal of Fe in Al-rich tourmalines .

NaLi(□Fe)⁻¹: This coupled substitution involves sodium and lithium at the X and Y sites, respectively, balanced by an iron vacancy .

Fe²⁺₂(LiAl)⁻¹: This describes the exchange where two ferrous iron ions replace one lithium and one aluminum ion at the Y site .

AlO₂[Li(OH)₂]⁻¹: This complex exchange involves aluminum and oxygen substituting for lithium and hydroxyl groups .

X-site Vacancy Compensation: The presence of Al³⁺ in the Y site can be compensated by vacancies at the X site, indicating a charge-balancing mechanism between these two sites .

While the Z site is predominantly occupied by Al³⁺ in this compound, it can also participate in cation exchange, particularly involving Fe and Mn.

Al Dominance: The Z site is typically Al-dominant in this compound .

Al-Mg Disorder: Al³⁺ and Mg²⁺ are often disordered between the Z and Y sites, with Al³⁺ showing a strong preference for the smaller Z octahedron .

Fe Substitution: Although Fe²⁺ and Fe³⁺ primarily prefer the Y site, they can also populate the Z site . The substitution of ZFe(total) ↔ ZAl explains the inverse correlation between the mean Z-O bond distance () and the amount of Al at the Z site .

Intracrystalline Exchange: At elevated temperatures, a partial intracrystalline Fe-Al exchange can occur between the Y and Z sites (YFe + ZAl → ZFe + YAl), where iron migrates from the Y to the Z site and aluminum migrates from Z to Y .

PubChem CID Information: this compound is a mineral with a variable chemical composition rather than a discrete chemical compound with a single, fixed molecular structure. Therefore, a specific PubChem CID for "this compound" as a discrete structure is "Not available and might not be a discrete structure" . The ideal chemical formula for this compound is Na(Al₁.₅Li₁.₅)Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH) .

T-Site Substitution: Si-Al-B

The tetrahedral (T) site in the tourmaline structure is primarily occupied by silicon (Si). The general formula of tourmaline indicates that the T site can accommodate Si, aluminum (Al), and boron (B) . While silicon is the dominant cation at this site, studies on this compound and its solid solutions reveal specific substitution mechanisms.

A single-crystal neutron and X-ray diffraction study of this compound from the Pederneira mine, Brazil, indicated that the T site was fully occupied by silicon, with no significant presence of aluminum . However, other research on the this compound-schorl series has identified TSi → TAl substitution . This substitution involves aluminum replacing silicon in the tetrahedral sites. The effect of this Al → Si substitution is primarily an increase in the size of the tetrahedra.

In certain tourmaline series, such as the "fluor-elbaite"-rossmanite series, a modified coupled Tschermaks' substitution involving the T site has been proposed: X□ + YAl + T(Al, B) ↔ XNa + YLi + TSi. This mechanism suggests that aluminum and, to a lesser extent, boron can occupy the T site, particularly when lithium content is lower, necessitating trivalent cations at the T site to maintain charge balance within the structure. Despite these possibilities, boron is generally considered to occupy the triangularly coordinated B site, not the tetrahedral T site .

Anion Site Occupancy and Dehydroxylation Mechanisms: OH, F, O

The anion sites in the tourmaline structure, specifically the V (O3) and W (O1) positions, exhibit variable occupancy by hydroxyl (OH), fluorine (F), and oxygen (O) ions . These occupancies are critical for understanding the charge balance and dehydroxylation mechanisms within this compound.

The O3 site (V position) is typically occupied by hydroxyl (OH). In contrast, the O1 site (W position) can be occupied by O, OH, and F. This compound crystals are often characterized by being O-free at the W and V sites, with hydroxyl content at the O2 site (up to 0.2 atoms per formula unit, apfu) .

Dehydroxylation is a significant substitutional mechanism in tourmalines, including this compound. This process involves the loss of hydroxyl groups and is often coupled with cation substitutions to maintain charge neutrality. One common dehydroxylation-type substitution observed in the this compound-schorl series is YFe + YFe + WO → YLi + YAl + W(OH + F) . In manganese-rich tourmalines, dehydroxylation, alongside alkali-defect type substitutions, contributes to reducing lithium content and increasing manganese content .

The presence of O at the O1 site (W position), which implies a deficiency in (OH + F) (i.e., OH + F < 4 apfu), requires local charge compensation. This is typically achieved by the association of O at O1 with three aluminum (Al) ions or two Al ions plus a magnesium (Mg) ion (or their Fe-Fe analogues) at the adjacent Y sites, as dictated by the valence-sum rule. Research on Mn-bearing this compound has indicated that while some hydroxyl loss can be directly linked to the oxidation of Mn, a more substantial total hydroxyl loss suggests the involvement of other, as yet unknown, dehydration mechanisms. The incorporation of fluorine, as seen in fluor-elbaite (ideal formula Na(LiAl)AlSiO(BO)(OH)F), involves the substitution of F for OH at the W position, and the fluorine content is influenced by the charge of the X-site occupants .

The following table summarizes typical anion site occupancies in this compound:

SiteTypical AnionsNotes
V (O3)OHGenerally fully occupied by hydroxyl.
W (O1)OH, F, OVariable occupancy; dehydroxylation leads to O presence.

Crystallographic Disorder and Order-Disorder Phenomena

Crystallographic disorder and order-disorder phenomena are important aspects of this compound's structural investigations, reflecting variations in atomic arrangements within the crystal lattice. Disorder occurs when atoms or ions occupy more than one crystallographically independent orientation or when different atomic species share the same crystallographic sites.

In this compound, positional disorder has been observed at the O1 and O2 sites through single-crystal neutron and X-ray diffraction refinements . This type of disorder suggests that these oxygen atoms can exist in slightly different positions within the crystal structure, leading to an averaged electron density observed in diffraction experiments .

The theory of Order-Disorder (OD) structures provides a framework for understanding such phenomena in crystals. OD structures are characterized by building blocks (slabs or layers) that possess local symmetry, and the stacking sequence of these blocks can be either fully ordered or disordered, leading to various polytypes. While the general principles of OD theory apply to complex mineral structures, specific detailed applications to this compound's disorder phenomena would involve analyzing the symmetry relationships between its structural units.

The presence and degree of crystallographic disorder in this compound can influence its physical and optical properties, as the average structure determined by diffraction techniques represents a spatial average over these disordered arrangements.

Spectroscopic Characterization and Advanced Analytical Techniques

Neutron Diffraction Studies for Light Element Localization

Neutron diffraction is a powerful technique for the precise localization of light elements, such as hydrogen (H), lithium (Li), and boron (B), within crystal structures. Unlike X-ray diffraction, which interacts with electron clouds and thus struggles with light elements due to their low electron density, neutron diffraction interacts with atomic nuclei. This fundamental difference makes it highly sensitive to light elements, which often have scattering lengths comparable to or even greater than those of heavier elements.

For Elbaite, a mineral inherently rich in Li, B, and H, neutron diffraction studies are particularly insightful for refining its crystal structure and understanding its crystal chemistry. This compound crystallizes in the trigonal system with space group R3m.

A significant study by Gatta et al. (2012) utilized single-crystal neutron and X-ray diffraction to reinvestigate the crystal structure and crystal chemistry of natural this compound. This research aimed to provide reliable locations for proton sites and a full description of the atomic relationships through hydrogen bonds, as well as anisotropic displacement parameters for all atomic sites, including hydrogen.

Key findings from this neutron diffraction study include:

Confirmation of boron occupying only the B site within the crystal structure.

Verification that silicon fully occupies the tetrahedral (T) site.

Successful localization of a single proton site.

Detailed characterization of the hydrogen bond configuration, identifying O3 as the proton donor and O5 as the acceptor. The O3–H bond distance, corrected for "riding motion," was determined to be 0.9834 Å, with an H···O5 distance of 2.238(7) Å and an O3···O5 distance of 3.152(4) Å. The O3–H···O5 angle was measured at 157.7(5)°.

Microanalytical Techniques for Chemical Zonation Analysis

This compound frequently exhibits compositional zoning, which can manifest as distinct color bands within a single crystal (e.g., "watermelon tourmaline"). This zonation provides a valuable record of the evolving physicochemical conditions during mineral growth. Microanalytical techniques are essential for characterizing these variations at a micron scale.

Electron Probe Microanalysis (EPMA) Electron Probe Microanalysis (EPMA), also known as electron microprobe, is a non-destructive analytical technique widely employed for determining the local chemical composition of solid samples. It operates by bombarding the sample with a focused electron beam, which causes the emission of characteristic X-rays from the constituent elements. Wavelength-dispersive spectrometers (WDS) are typically used in EPMA, enabling the analysis of elements from beryllium (Be) to uranium (U) with detection limits generally down to 100 ppm and a spatial resolution of a few micrometers.

EPMA is particularly effective for:

Quantitative analysis of major and minor elements.

Mapping chemical zonation within mineral crystals, providing insights into petrological processes, crystal growth, and diffusion studies.

While EPMA is excellent for many elements, it traditionally faces challenges in reliably measuring very light elements like lithium (Li) and hydrogen (H), and determining the oxidation states of transition metals (e.g., Fe²⁺/Fe³⁺). However, advancements have allowed for better estimations of Li content in this compound, with good agreement observed between stoichiometric constraints and EPMA results in some studies. EPMA has been extensively used to characterize the chemical variations in zoned this compound crystals, revealing changes in major elements like Al₂O₃, FeO, MnO, and CaO across different growth zones.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a highly sensitive microanalytical technique that offers spatially resolved chemical analysis of solid samples. A pulsed ultraviolet (UV) laser ablates a minute amount of material from the sample surface, creating a tiny pit (typically 60-100 µm in diameter). The ablated aerosol is then transported by a carrier gas to an inductively coupled plasma (ICP), where it is ionized, and the ions are subsequently analyzed by a mass spectrometer.

LA-ICP-MS is capable of:

Simultaneously determining major element concentrations (up to 100 wt%) and ultra-trace element concentrations (parts per billion, ppb).

Providing detailed trace element signatures and chemical zonation maps, which are invaluable for studying material evolution and processes.

Studies on this compound using LA-ICP-MS have revealed significant variations in trace element concentrations across different growth zones. For instance, in a bi-colored this compound crystal from Afghanistan, higher concentrations of Li, Be, Ga, Sn, Bi, and Pb were observed in the pink part compared to the colorless part.

Table 1: Representative Trace Element Concentrations in Zoned this compound (LA-ICP-MS Data)

ElementPink Part (ppm)Colorless Part (ppm)
Li10,561–12,628Lower
Be40.5–61.4Lower
Ga306–512Lower
Sn31.8–78.2Lower
Bi1766–3915Lower
Pb49–1083Lower
MnHigherLower
FHigherLower
ScHigherLower
CuHigherLower
Sum REEHigherLower

Note: "Lower" indicates lower concentrations compared to the pink part, as stated in the source.

While LA-ICP-MS can measure Li, challenges with differential fractionation between standards and tourmaline (B1171579) can affect the reliability of Li isotopic measurements. However, it is a suitable method for measuring boron isotopes with good spatial resolution.

Other Microanalytical Approaches Other techniques, such as micro energy-dispersive X-ray fluorescence (µ-EDXRF) and Laser-Induced Breakdown Spectroscopy (LIBS), can complement EPMA and LA-ICP-MS. µ-EDXRF offers micrometer resolution for elemental mapping, though it has limitations for detecting very light elements. LIBS, on the other hand, can provide fine localization of light elements. The combined application of these techniques allows for a comprehensive understanding of the complex chemical zonation in this compound, linking compositional variations to the geological processes of its formation.

Genesis and Petrogenesis of Elbaite

Formation Environments and Geological Associations

Elbaite is typically found in igneous and metamorphic rocks, often associated with other rare-element minerals.

Granitic pegmatite systems are the primary environments for this compound formation. These systems represent the final, extremely fractionated residual melts derived from granitic intrusions. As common rock-forming minerals like quartz, K-feldspar, plagioclase, and mica crystallize from a granitic melt, incompatible rare elements (e.g., Li, Rb, Cs, Be, Sn, Ta, Nb) and volatiles (e.g., B, F, P) become progressively concentrated in the residual melt. This process, known as fractional crystallization, leads to the evolution of barren granites into fertile granites and subsequently to rare-element pegmatites.

This compound specifically crystallizes from these highly evolved, Li-, Al-, and B-rich pegmatite melts. The transition from more primitive tourmaline (B1171579) species (like schorl) to this compound within a pegmatite often indicates increasing fractionation and enrichment in lithium. For instance, in the Koktokay No. 3 pegmatite, tourmaline in the outer zones is an this compound-schorl solid solution, while the inner zones are predominantly this compound, suggesting a shift from volatile-unsaturated magmatic crystallization to a hydrothermal system. The presence of this compound in a pegmatite melt often signifies enrichment in other rare elements such as Rb, Cs, or Ta.

The evolution within pegmatite systems can be complex, with different generations of tourmaline reflecting distinct stages. For example, some studies show that early-stage crystallization produces colorless this compound, while later stages, characterized by higher concentrations of volatile and incompatible elements, lead to the formation of pink this compound.

This compound can also form through metasomatic processes, which involve the chemical alteration of rocks by the pervasive flow of fluids. This occurs when Li-, Al-, and B-rich fluids, often exsolved from evolving pegmatitic melts, interact with surrounding host rocks. The interaction between these pegmatite-derived fluids and the country rock can lead to the crystallization of this compound, particularly in contact zones.

For example, the formation of intermediate this compound-schorl-dravite and this compound-dravite solid solutions can result from the mixing of (Ca, Mg)-rich fluids from host dolomite-calcite marble with exsolved (Na, Al, Li, F, B)-rich pegmatitic fluids. This highlights how the chemical exchange between the pegmatite and its host rock can significantly influence the composition of newly formed tourmaline. In some cases, metasomatic processes can even lead to the formation of new apatite in the host granite, influenced by aqueous fluids exsolved from the pegmatitic melt, which can be rich in P and F.

Granitic Pegmatite Systems: Fractionation and Evolution [3, 7, 13, 24, 25, 27, 31, 35, 38]

Chemical Zonation and Growth Mechanisms as Petrogenetic Recorders

This compound crystals frequently exhibit chemical zonation, which serves as a detailed record of the changing physico-chemical conditions during their growth. This zonation can be complex, reflecting rapid changes in the pegmatitic melt due to processes like fractional crystallization, mixing of melt fractions, or interaction with wall rock.

Oscillatory zoning, characterized by repetitive variations in chemical composition within a single crystal, is a common feature in this compound. These patterns can reflect the dynamic and often fluctuating conditions within magmatic-hydrothermal systems. Simple zoning patterns may indicate a gradual change in the surrounding environment, while more complex oscillatory zoning can signify abrupt shifts in conditions, such as thermal perturbations or episodic influxes of compositionally distinct fluids.

For instance, in the Koktokay No. 3 pegmatite, oscillatory-zoned this compound formed in the inner zones, where fluid exsolution from the highly evolved pegmatite-forming melt created fluctuating conditions. Similarly, in geothermal systems, oscillatory-zoned tourmalines can record chemical, thermal, and mechanical feedback from non-linear fluid behavior near the critical endpoint of the HO system. The compositional variations within these zones, such as changes in Al, Fe, and Mn, provide insights into the temporal evolution of the crystallizing environment.

The concentrations of volatile and incompatible elements play a crucial role in the crystallization of this compound and are often reflected in its chemical zonation. Elements such as lithium (Li), fluorine (F), and boron (B) are highly incompatible in common rock-forming minerals and become concentrated in the residual melt during magmatic differentiation.

Studies on color-zoned this compound crystals show that parts formed during later stages of pegmatite evolution accommodate higher concentrations of volatile and incompatible elements. For example, the pink parts of some bi-colored this compound crystals are enriched in Mn, F, and Li compared to the colorless parts, indicating crystallization from a more evolved melt. The precipitation of Li-bearing minerals like petalite (B74571) and this compound can deplete the melt in Li and B, leading to the exsolution of late-stage fluorine-rich fluids. The presence and distribution of these elements within the this compound structure can provide direct evidence of the fluid's composition and the degree of fractionation of the pegmatitic melt.

Oscillatory Zoning and Temporal Evolution of Magmatic-Hydrothermal Systems [3, 23, 31]

Influence of Host Rock Composition on this compound Crystallization

The composition of the host rock significantly influences the crystallization of this compound, particularly through fluid-rock interaction. While this compound is typically formed from Li-rich pegmatitic melts, interaction with surrounding country rocks can lead to the incorporation of elements from the host, affecting the tourmaline's chemistry.

For example, if the host rock is rich in elements like Ca or Mg, these elements can be incorporated into tourmaline, leading to the formation of intermediate solid solutions (e.g., this compound-dravite). However, the extent of this contamination can vary. In some cases, the low Mg and Ca contents of this compound in the inner zones of pegmatites suggest limited contamination from Ca- and Mg-rich country rocks. Conversely, the presence of Ca-bearing this compound-rossmanite in pegmatites intruding dolomitic marble indicates a strong influence of the host rock. The chemical variations in tourmaline from altered country rock and contact zones directly reflect the contributions of components from both the country rock and the pegmatite-forming melt or fluids.

The higher Ca, Mg, and Fe contents observed in some tourmalines from mineralized veins, which are hosted in metasedimentary rocks, suggest that their composition is buffered by the host rock. This demonstrates that while the primary source of this compound-forming elements is the pegmatitic melt, the surrounding geological environment plays a crucial role in fine-tuning the final mineral composition.

Isotopic Geochemistry of Elbaite

Boron Isotope Systematics (δ¹¹B)

Boron possesses two naturally occurring stable isotopes, ¹¹B (approximately 80.2%) and ¹⁰B (approximately 19.8%), with a significant mass difference that leads to considerable isotopic fractionation during geological processes. The δ¹¹B value, expressed in per mil (‰) relative to a standard (e.g., NIST SRM 951), is a widely used tracer due to boron's high mobility in magmatic and fluid-related processes and the lack of complexity from redox reactions. Tourmaline (B1171579), being a major boron-bearing mineral, records a wide range of δ¹¹B compositions, spanning from approximately -30‰ to +9‰ in magmatic systems, making it a sensitive indicator of boron sources and fluid evolution.

Boron is an incompatible element in most common rock-forming minerals and tends to be preferentially enriched in late, exsolved volatile-rich fluids. The δ¹¹B values in Elbaite and other tourmalines can effectively trace the evolution of magmatic fluids. For instance, studies on Elba Island pegmatite tourmalines, including this compound, have shown nearly uniform boron isotopic compositions within progressive growth sectors. This suggests that the tourmalines formed from an evolving medium that varied from melt, through melt + vapor, to vapor-only assemblages, with negligible boron isotopic fractionation during the evolution from early to intermediate zones. However, late-stage fluid exsolution can cause some boron fractionation.

Conversely, in some magmatic-hydrothermal systems, the δ¹¹B values of tourmaline can vary significantly, reflecting the evolution of ore-forming fluids. For example, in the Yixingzhai gold deposit, tourmaline samples showed increasing δ¹¹B values from deeper to shallower levels (e.g., from -11.5 to -9.3‰ at 510 m a.s.l. to -8.0 to +6.8‰ at 1230 m a.s.l.). This upward enrichment in ¹¹B can be attributed to either the fractionation of boron in a closed system (e.g., phase separation, Rayleigh fractionation) or the mixing of boron from multiple reservoirs in an open system, such as the incorporation of circulating meteoric water. Fractional crystallization, while generally having a negligible effect on the δ¹¹B values of residual melt, can lead to a decrease in δ¹¹B values from early to late magmatic tourmalines due to ¹¹B being preferentially partitioned into the vapor phase during magma degassing.

Locality/Typeδ¹¹B Range (‰)Interpretation/Context
Elba Island Pegmatite Tourmalines (Border/Intermediate Zone)-14.0 to -12.2Comparable to schist, suggesting metapelitic source; slight fractionation from late-stage fluid exsolution.
Elba Island Pegmatite Tourmalines (Core Zone/Magmatic Hydrothermal)-14.4 to -13.3Slightly lighter than border/intermediate zones.
Elba Island Zoned Tourmalines (Schorl-Elbaite)-9.6 to -8.5Negligible variation, suggesting closed-system crystallization or near-constant fractionation factor.
Yixingzhai Gold Deposit Tourmaline (510 m a.s.l.)-11.5 to -9.3Consistent with average continental crust and magmatic systems, sourced from Hewan porphyry.
Yixingzhai Gold Deposit Tourmaline (830 m a.s.l.)-9.9 to -1.5Higher than 510 m a.s.l., indicating mixing of different boron sources or Rayleigh fractionation.
Yixingzhai Gold Deposit Tourmaline (1230 m a.s.l.)-8.0 to +6.8Most variable, suggesting significant mixing with meteoric water.
San Rafael Sn Deposit Tourmaline (Late-magmatic Tur 1)-11.1 to -7.8Variations dominantly driven by Rayleigh fractionation in an evolving magmatic-hydrothermal system.
San Rafael Sn Deposit Tourmaline (Pre-ore Hydrothermal Tur 2)-11.5 to -6.9Overlapping with Tur 1, reflecting continuous evolution.
San Rafael Sn Deposit Tourmaline (Syn-ore Hydrothermal)-9.9 to -5.4Partially higher, indicating contribution of meteoric groundwater.

Boron isotope systematics are crucial for distinguishing between open and closed system crystallization conditions during this compound formation. In closed systems, where the melt and exsolved vapor remain in equilibrium, the boron isotopic composition of tourmaline may show negligible variation. For instance, studies on zoned schorl-Elbaite tourmalines from Elba Island pegmatites inferred closed-system crystallization conditions in some cases due to the uniform δ¹¹B values (e.g., -9.6 to -8.5‰). This negligible variation can occur if the isotopic fractionation factor between tourmaline and the melt/fluid is near-constant.

In contrast, open-system conditions, often associated with late fracturing or fluid infiltration, can lead to more variable and distinct isotopic signatures. Rayleigh distillation models are often used to quantitatively assess the impact of fractional crystallization in closed systems, while variations in δ¹¹B that cannot be explained by such models may suggest open-system processes like fluid mixing or loss.

Boron isotopic fractionation between tourmaline and coexisting fluids is a complex process influenced by temperature, pressure, and the chemical composition of both the mineral and the fluid. Generally, the heavier isotope, ¹¹B, is preferentially fractionated into the fluid phase. The partition coefficient of boron between fluid and tourmaline has been reported to be around 9, meaning boron is significantly enriched in the fluid. Consequently, if a boron-rich fluid escapes from the pegmatite magma, the residual magma will have lighter δ¹¹B values.

Experimental studies have investigated boron isotope fractionation between tourmaline and fluids. These studies indicate that the fractionation factor between tourmaline and fluid (Δ¹¹B(Tur-fluid)) can vary, and evolving magmatic fluids tend to be relatively enriched in ¹¹B compared to associated crystalline assemblages. The different boron coordination (trigonal in tourmaline versus tetrahedral in some other minerals or fluids) also contributes to isotopic fractionation. Furthermore, the chemical composition of the tourmaline itself, such as the Mg/(Fe+Mg) ratio in the dravite-schorl series, plays a role in controlling the boron isotope composition in tourmalines crystallized from hydrothermal systems, as it affects the BO bond length and relevant molar volumes.

SystemFractionation ObservationReference
Tourmaline-Fluid¹¹B preferentially fractionated into fluid; partition coefficient ~9.
Tourmaline-Fluid (Experimental)Evolving magmatic fluids relatively enriched in ¹¹B compared to crystalline assemblages.
Tourmaline-MicaFractionation influenced by different B coordination in minerals.
Dravite-Schorl Series Tourmaline-Fluid1000lnαTur-fluid increases with increasing Mg/(Fe+Mg) ratios.

Assessing Open vs. Closed System Crystallization Conditions

Lithium Isotope Systematics (δ⁷Li) and Provenance Studies

Lithium has two stable isotopes, ⁶Li and ⁷Li, with a substantial relative mass difference (approximately 16.7%). This significant mass difference leads to considerable isotopic fractionation during various physico-chemical processes, making lithium isotopes valuable tracers in geological studies. The δ⁷Li value is expressed in per mil (‰) relative to a standard (e.g., L-SVEC).

In this compound and other tourmalines, lithium isotope systematics can provide insights into crystallization processes and the provenance of the source materials. For instance, minerals that crystallize in the presence of exsolved fluids or fluid-rich melts tend to be isotopically heavier (higher δ⁷Li values) than those that crystallize from a melt alone. Early-crystallizing minerals generally have lower δ⁷Li values than the original melt, while residual melts and late magmatic fluids can acquire anomalously high δ⁷Li values due to the preferential incorporation of ⁶Li into secondary phases, particularly clay minerals, during chemical weathering.

Studies on Cu-bearing this compound from different global localities have demonstrated the suitability of lithium isotopes as a provenance tool. Isotopic profiles across chemically zoned this compound grains often reveal homogeneous boron and lithium isotopic compositions, highlighting their advantage as provenance indicators compared to major, minor, or trace element signatures, which can be more variable. The δ⁷Li values of Cu-bearing this compound from various localities fall within the range of previously published granitic and pegmatitic tourmaline, reinforcing their utility in tracing the origin of these highly prized gem minerals.

Oxygen Isotope Systematics (δ¹⁸O)

Oxygen isotope systematics, particularly the δ¹⁸O value (the deviation in the ratio of ¹⁸O to ¹⁶O in per mil relative to a standard like VSMOW), are widely used in geochemistry to understand temperature of precipitation, groundwater/mineral interactions, and processes involving isotopic fractionation. In this compound and other tourmalines, δ¹⁸O values can provide crucial information regarding the sources of hydrothermal fluids, the origin of the rocks, and the temperatures of tourmaline formation.

High δ¹⁸O values in tourmaline, for example, can suggest anatexis (melting) of a local metasedimentary source for the pegmatite magma. Studies on the Mount Mica Pegmatite, which contains this compound, showed high δ¹⁸O values in tourmaline (+13.5 ± 0.3‰) similar to those of the host rock, supporting a metasedimentary source. The δ¹⁸O values can also reflect the evolution of magmatic-hydrothermal systems. For instance, in the San Rafael Sn deposit, late-magmatic and pre-ore hydrothermal tourmaline showed similar δ¹⁸O values (10.6 to 14.1‰), while syn-ore hydrothermal tourmaline had lower δ¹⁸O values (4.9 to 10.2‰). This shift indicates a significant contribution of meteoric groundwater to the hydrothermal system during ore deposition.

Tourmaline Type/Localityδ¹⁸O Range (‰)Interpretation/Context
Mount Mica Pegmatite Tourmaline (Schorl)+13.5 ± 0.3Suggests anatexis of a local metasedimentary source.
Mount Mica Pegmatite this compound (Pocket Zone)+10.0 to +13.7Complex fluid history involving both low- and high-D/H fluids, potentially external.
San Rafael Sn Deposit Tourmaline (Late-magmatic Tur 1)10.6 to 11.6Reflects crystallization in a continuously evolving magmatic-hydrothermal system.
San Rafael Sn Deposit Tourmaline (Pre-ore Hydrothermal Tur 2)10.7 to 14.1Overlapping with Tur 1.
San Rafael Sn Deposit Tourmaline (Syn-ore Hydrothermal)4.9 to 10.2Lower values indicate significant contribution of meteoric groundwater.

Application of Isotopic Data as Geochemical Tracers

The combined application of isotopic data from elements like boron, lithium, and oxygen in this compound and other tourmaline minerals serves as a powerful suite of geochemical tracers. These isotopic systems are invaluable for:

Tracing Fluid Sources and Evolution: Isotopic compositions can fingerprint the origin of boron, lithium, and oxygen in hydrothermal fluids, distinguishing between magmatic, metamorphic, and meteoric sources. Variations in δ¹¹B, δ⁷Li, and δ¹⁸O within tourmaline crystals or across different generations can track the evolution of magmatic-hydrothermal systems, including processes like fractional crystallization, fluid exsolution, and fluid mixing.

Assessing Crystallization Conditions: The isotopic signatures can differentiate between closed-system crystallization, where isotopic variations are primarily governed by Rayleigh fractionation, and open-system conditions, which often involve external fluid contributions.

Provenance Studies: The relatively homogeneous isotopic compositions of B and Li within chemically zoned this compound make them excellent tools for determining the geographical or geological provenance of the mineral, particularly for gem-quality specimens.

Mineral Exploration and Metallogenesis: Understanding the isotopic evolution of tourmaline-forming fluids can provide crucial insights into the processes leading to the deposition of associated metals. For example, specific isotopic shifts in tourmaline can act as vectors for mineral exploration, indicating the presence of ore-forming fluids and the mechanisms of metal deposition.

In essence, the intricate isotopic signatures preserved within this compound provide a comprehensive record of the dynamic geological environments in which it forms, making it a key mineral for unraveling crustal processes.

Defects, Impurities, and Their Structural Chemical Implications

Hydroxyl Defects and Proton Mobility

Hydroxyl (OH) groups are integral to the tourmaline (B1171579) structure, occupying specific sites within the crystal lattice. In elbaite, hydroxyl defects refer to variations in the concentration or orientation of these OH groups, which can impact proton mobility. Research indicates that thermally induced deprotonation of hydroxyl groups can occur, particularly when counterbalanced by the oxidation of transition metals like iron (Fe) . For instance, in fluor-elbaite, an iron oxidation process, accompanied by (OH)– deprotonation, begins at approximately 500 °C (773 K) . This suggests a dynamic interplay between the oxidation state of impurities and the stability of hydroxyl groups, influencing proton dynamics within the mineral.

Role of Transition Metal Impurities in Electronic Structure

Transition metal impurities are the primary determinants of this compound's wide spectrum of colors, profoundly influencing its electronic structure and optical properties . The specific color imparted depends on the type of transition metal, its oxidation state, and its coordination environment within the crystal lattice .

Iron (Fe): Iron is a common impurity in this compound and is responsible for blue, green, and darker tones, particularly in varieties like indicolite (blue) and some verdelite (green) . The presence of iron can also contribute to the magnetic susceptibility of this compound .

Manganese (Mn): Manganese is a key chromophore for pink and red hues, giving rise to the vibrant shades found in rubellite . Manganese also contributes to the magnetic susceptibility of this compound .

Copper (Cu): Copper impurities are responsible for the highly coveted "neon" or "electric" blue and green hues observed in Paraíba tourmaline, a rare variety of this compound . The presence of copper in cuprian this compound can cause dark manganese-bearing purple material to become strongly greenish-blue or deep blue upon heating .

Chromium (Cr) and Vanadium (V): These elements contribute to intense green colors, resulting in rich, emerald-like green tourmaline, particularly in chrome tourmaline .

Lithium (Li): While a major component of this compound, lithium also plays a role in the creation of pastel colors, including delicate pinks, blues, and greens .

The specific cause of color in this compound varieties due to transition metal impurities is summarized in the table below:

This compound Variety / ColorPrimary ImpurityEffect on Color
Indicolite (Blue)Iron (Fe)Blue hues
Verdelite (Green)Iron (Fe)Green hues
Rubellite (Pink/Red)Manganese (Mn)Pink to red hues
Paraíba (Neon Blue/Green)Copper (Cu)Vivid neon blue/green
Chrome Tourmaline (Green)Chromium (Cr), Vanadium (V)Intense green
Pastel ColorsLithium (Li)Delicate pinks, blues, greens

Intracrystalline Exchange Processes and Ordering

Intracrystalline exchange processes refer to the movement and redistribution of cations among different crystallographic sites within the this compound structure, particularly at elevated temperatures. This ordering or disordering of cations can significantly impact the mineral's structural parameters and properties. For instance, in Mn-bearing this compound, a partial disorder between the Y and Z sites has been observed at temperatures higher than 752 °C, potentially due to the inter-site exchange mechanism Y + Z → Z + Y . Similarly, thermally induced iron oxidation in fluor-elbaite is followed by a partial intracrystalline Fe-Al exchange between the octahedrally-coordinated Y and Z sites, starting at 500 °C (773 K) . These exchange processes highlight the dynamic nature of this compound's crystal chemistry under varying thermal conditions.

High Temperature and High Pressure Investigations

Thermal Behavior and Phase Transformations

Investigations into elbaite's thermal behavior reveal a series of internal reactions and eventual structural breakdown at specific temperatures.

Under increasing temperatures, this compound undergoes thermally induced internal reactions, including cation oxidation and deprotonation processes. For fluor-elbaite, a thermally induced Fe oxidation process, counterbalanced by (OH) deprotonation, commences at approximately 500 °C (773 K) . This is followed by a partial intracrystalline Fe-Al exchange between the octahedrally coordinated Y and Z sites, observed around 650 °C (923 K) .

Similarly, in Mn-bearing this compound, a thermally induced oxidation of Mn to Mn is observed, beginning at 470 °C, and is assumed to be counterbalanced by deprotonation . At temperatures exceeding 752 °C, a partial disorder between the Y and Z sites is noted, possibly due to an inter-site exchange mechanism described as Y + Z → Z + Y .

Table 1: Onset Temperatures for Thermally Induced Cation Oxidation and Deprotonation in this compound Varieties

This compound VarietyProcessOnset Temperature (°C)Onset Temperature (K)Source
Fluor-elbaiteFe oxidation / (OH) deprotonation500773
Fluor-elbaitePartial intracrystalline Fe-Al exchange650923
Mn-bearing this compoundMn oxidation / deprotonation470-
Mn-bearing this compoundY + Z → Z + Y>752-

The structural breakdown of this compound occurs within specific temperature ranges, leading to the formation of new crystalline and amorphous phases. For fluor-elbaite, the breakdown reaction takes place between 850 °C (1123 K) and 900 °C (1173 K) . The identified breakdown products at room temperature include B-bearing mullite (B73837), hematite, spinel, and a B-poor (Na, Li, HO)-bearing glass . The B-bearing mullite formed from this reaction exhibits specific unit-cell parameters: a = 7.5382(2) Å, b = 7.6749(2) Å, c = 2.8385(1) Å, and a volume V = 164.22(1) Å (space group Pbam), consistent with an approximate AlBSiO composition .

In the case of Mn-bearing this compound, the breakdown temperature at ambient pressure is constrained at 825 °C, with the breakdown products identified as B-mullite and γ-LiAlSiO .

Table 2: Thermal Breakdown Conditions and Products of this compound Varieties

This compound VarietyBreakdown Temperature Range (°C)Breakdown Temperature (K)Breakdown ProductsSource
Fluor-elbaite850–9001123–1173B-bearing mullite, hematite, spinel, B-poor (Na, Li, HO)-bearing glass
Mn-bearing this compound825-B-mullite, γ-LiAlSiO

Thermally Induced Cation Oxidation and Deprotonation [18, 34]

High-Pressure Studies and Equation of State

High-pressure investigations on this compound provide critical data on its compressibility and structural response to increasing pressure.

Studies on natural this compound samples up to 21.1 GPa at room temperature using in situ synchrotron X-ray diffraction have shown no observable phase transitions within this experimental pressure range . The pressure-volume data can be fitted using a third-order Birch-Murnaghan equation of state (EoS). For this compound, the zero-pressure unit-cell volume (V) is determined to be 1540.7(6) Å, with a zero-pressure bulk modulus (K) of 114.7(7) GPa, and its pressure derivative (K') of 4.2(1) . When K' is fixed at 4, the values are V = 1540.1(4) Å and K = 116.4(4) GPa .

The axial compressional behavior of this compound is notably anisotropic. The axial moduli for the a-axis (K) and c-axis (K) are 201(4) GPa and 60(1) GPa, respectively . This anisotropy is further highlighted by the axial compressibilities: β = 1.66 × 10 GPa and β = 5.56 × 10 GPa, resulting in an anisotropic ratio of β:β = 0.30:1.00 . This indicates that the c-axis is significantly softer (more compressible) than the a-axis under pressure .

Table 3: Equation of State Parameters for this compound at Room Temperature

ParameterValueUnitSource
Zero-pressure unit-cell volume (V)1540.7(6)Å
Zero-pressure bulk modulus (K)114.7(7)GPa
Pressure derivative (K')4.2(1)-
Axial modulus (a-axis, K)201(4)GPa
Axial modulus (c-axis, K)60(1)GPa
Axial compressibility (a-axis, β)1.66 × 10GPa
Axial compressibility (c-axis, β)5.56 × 10GPa
Anisotropic ratio (β:β)0.30:1.00-

The compressibility of tourmalines, including this compound, is influenced by their compositional variations, particularly the occupancy of the octahedral Y and Z sites . The Al content at these sites exerts a primary control on tourmaline's compressibility, with higher Al content correlating with a decrease in the c-axis compressibility and a corresponding increase in the bulk modulus (K) and its pressure derivative (K') .

Interestingly, the identity of the X-site-occupying ion (Na, K, or Ca) does not demonstrate a significant effect on the tourmaline's compression curve . However, the presence of a fully vacant X site, as seen in magnesio-foitite, can lead to a decrease in K' relative to alkali and Ca tourmalines . This decrease is attributed to an increase in compressibility along the a-axis at high pressure, reflecting enhanced compression of the tourmaline's ring structure when a vacant X site is present . Comparisons between the compressibility of schorl and this compound also highlight the impact of compositional differences (e.g., Fe or Li content) on their volumetric and axial compressibilities .

Theoretical and Computational Modeling of Elbaite

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a widely adopted quantum mechanical computational method for investigating the electronic structure of materials, including complex crystalline solids like Elbaite . This approach is fundamental for determining key properties such as bond lengths, binding energies, phonon spectra, and lattice structures . DFT is particularly well-suited for analyzing large molecules and extended crystalline systems, making it highly applicable to the study of this compound's intricate atomic arrangement . The accuracy of DFT calculations is contingent upon the approximation employed for the exchange-correlation energy, which represents a crucial component of the total electronic energy . Contemporary DFT functionals, particularly meta-Generalized Gradient Approximation (meta-GGA) and hybrid functionals, are recognized for their ability to yield highly accurate charge densities, which are vital for reliable electronic structure calculations and the prediction of chemical properties . When coupled with pseudopotentials, DFT offers an efficient pathway to determine the ground state configurations of numerous materials . In the context of this compound, DFT calculations are applied to elucidate its electronic properties, the nature of chemical bonding within its framework, and the precise distribution of charge among its constituent atoms.

Molecular Dynamics Simulations of Structural Behavior

Molecular Dynamics (MD) simulations are powerful computational techniques used to model the time-dependent structural behavior and dynamics of materials . These simulations can provide critical insights into various dynamic phenomena, including thermal expansion, potential phase transitions under varying conditions, and the behavior of defects within the crystal lattice. For lithium-containing compounds, MD simulations have proven effective in revealing ion migration mechanisms; for instance, studies on lithium thioborate halide electrolytes have demonstrated significant lithium ion hopping within their void channels even at relatively low temperatures . This capability is directly relevant to this compound, a lithium-bearing mineral, as MD can illuminate the mobility of lithium and other substituting ions within its complex structure. Furthermore, ab initio molecular dynamics can be employed to investigate lithium speciation in aqueous fluids at high pressures and temperatures, providing valuable data for understanding lithium-isotope fractionation between minerals and fluids, including those interacting with this compound . MD simulations also facilitate the analysis of subtle structural changes and atomic fluctuations, allowing for correlations between dynamic behavior, crystallographic thermal factors, and solvent exposure .

Thermodynamic Modeling of Phase Equilibria

Thermodynamic modeling is an indispensable approach for predicting and understanding the stability of minerals such as this compound across a wide range of geological pressures, temperatures, and chemical compositions. This methodology encompasses the calculation of phase diagrams, the manipulation of thermodynamic data, and the modeling of equilibrium phase fractionation . Phase diagrams serve as graphical representations that illustrate the equilibrium relationships between different mineral phases or assemblages as a function of variables like temperature, pressure, and component concentrations . These diagrams are fundamental blueprints for material design, development, and processing . Specialized computer programs, including Perple_X, TWQ, MELTS, and THERMOCALC, are widely employed to perform these complex thermodynamic calculations and construct comprehensive phase diagrams . For this compound, thermodynamic data for various lithium minerals have been critically reviewed and integrated into hydrogeochemical calculation codes to enhance predictive capabilities . Coupled experimental phase diagram studies, which involve laboratory measurements combined with computational modeling, are conducted to acquire robust phase equilibrium data . Research has indicated that the calculated lithium content in tourmalines, including this compound, tends to increase with rising pressure and temperature, providing crucial insights into its stability field under diverse conditions . When these thermodynamically derived parameters are applied in calculations, the resulting theoretical stability fields generally show good agreement with experimental synthesis studies of tourmaline (B1171579) .

Advanced Research Methodologies and Future Directions

Integration of Multi-Analytical Approaches

The comprehensive characterization of elbaite often necessitates the integration of multiple analytical techniques, providing a holistic view of its chemical and structural properties. This multi-methodological strategy allows for the correlation of data obtained from different scales and sensitivities, enhancing the robustness of research findings.

Commonly integrated techniques include:

Electron Probe Microanalysis (EPMA) with Wavelength Dispersive Spectroscopy (WDS): Used for precise quantitative elemental analysis, particularly for major and minor elements . EPMA data can be correlated with spectroscopic features related to chromophore elements like copper (Cu), iron (Fe), and manganese (Mn) .

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): Provides spatially resolved elemental and isotopic composition, including trace elements, and is crucial for understanding elemental distribution within the crystal .

Raman Spectroscopy: Effective for identifying vibrational processes and molecular structures, including O-H stretching vibrations, which can provide additional information for determining the crystal-chemical formula of Al-rich and Li-bearing tourmalines, even when crystal structural data are unavailable .

Fourier Transform Infrared (FTIR) Spectroscopy: Used to investigate vibrational processes associated with various bonds such as Mn-OH, OH, Al-OH, H2O, and B-OH . The [OH] vibrational frequency in this compound can show a direct correlation with FeO and MnO content .

Ultraviolet-Visible (UV-Vis) Spectroscopy: Applied to study electronic transition processes of chromophore ions, such as iron, copper, and manganese, which are responsible for this compound's diverse colors .

Single-Crystal Neutron and X-ray Diffraction: Provide detailed information on crystal structure, site occupancy, and hydrogen bond configuration. Neutron diffraction is particularly valuable for locating light elements like hydrogen .

Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA): Used to quantify water content and study thermal behavior .

Laser-Induced Breakdown Spectroscopy (LIBS): Offers simultaneous multi-elemental composition analysis without sample preparation, enabling the detection of light elements such as lithium (Li), beryllium (Be), and boron (B) .

The synergy of these techniques allows researchers to overcome the limitations of individual methods. For instance, combining X-ray fluorescence (XRF) and X-ray diffraction (XRD) in a single instrument can simultaneously yield elemental and crystalline phase information from the same sample position, providing complementary data for unambiguous identification .

Table 1: Examples of Spectroscopic Absorption Features in this compound
Chromophore Element/BondSpectral RangeAbsorption Features (nm/cm⁻¹)Associated ProcessReference
Iron (Fe) ionsVisible to Near-Infrared (350–1200 nm)~720, ~1180 nmElectronic transition processes
Copper (Cu) ionsVisible to Near-Infrared (350–1200 nm)~694, ~922 nmElectronic transition processes
Manganese (Mn) ionsVisible to Near-Infrared (350–1200 nm)~400, ~520 nmElectronic transition processes
Mn-OH, OH, Al-OH, H2O, B-OH bondsShort-wave Infrared (1200–2500 nm)Vibrational processesVibrational processes
Hydroxyl (OH) stretching vibrations (ν1, ν2, ν3)Infrared (3400–3800 cm⁻¹)3591, 3562, 3491 cm⁻¹Fundamental hydroxyl stretching
Table 2: Average Chemical Composition (wt.%) of Green this compound Varieties
This compound TypeMnO (wt.%)FeO (wt.%)CuO (wt.%)ZnO (wt.%)Reference
Green Fe-Mn-bearing this compound1.6632.6620.0100.068
Green Cu-Mn-bearing this compound2.3770.2520.9700.220

In Situ Studies of Dynamic Crystallization Processes

In situ studies provide real-time or near real-time observation of mineral formation and transformation under controlled conditions, offering crucial insights into dynamic crystallization processes. For this compound, such studies are vital for understanding its growth mechanisms within pegmatite systems and its behavior under varying thermal and chemical environments.

Recent research has utilized in situ techniques to:

Track Pegmatite Evolution: In situ major, trace element, and boron isotope analyses on color-zoned tourmaline (B1171579) crystals, including this compound, have been performed to understand the evolution of pegmatite magma and the genesis of color. Such studies can reveal how different parts of a single crystal crystallized from early to late-stage magma, reflecting the entire evolution process .

Investigate Thermal Behavior and Breakdown: In situ high-temperature X-ray powder diffraction (HT-XRPD) has been employed to study the thermal behavior of fluor-elbaite. These studies monitor changes in structural parameters (unit-cell parameters, mean bond distances) and site occupancies, identifying internal reactions such as thermally induced iron (Fe) oxidation counterbalanced by deprotonation, and partial intracrystalline Fe-Al exchange . The breakdown conditions and products of fluor-elbaite have been determined, showing that the breakdown reaction occurs between 850 °C and 900 °C, yielding B-bearing mullite (B73837), hematite, spinel, and a silicatic B-poor glass .

Table 3: Fluor-Elbaite Thermal Breakdown Characteristics
ProcessTemperature Range (°C)Key Observations/ProductsReference
Thermally-induced Fe oxidation and deprotonationStarts at 500Fe oxidation, (OH)– deprotonation, partial intracrystalline Fe–Al exchange
Structural breakdown850–900Formation of B-bearing mullite, hematite, spinel, and B-poor (Na, Li, H2O)-bearing glass

Micro- to Nanoscale Characterization of Inclusions and Intergrowths

The presence of inclusions and intergrowths within this compound crystals can significantly influence its bulk chemical composition and physical properties. Characterizing these features at micro- to nanoscale is crucial for understanding the mineral's formation history and for accurate property assessment.

Key aspects of this research area include:

Identification of Inclusions: this compound often contains common inclusions that are visible and can be characterized using various microscopic techniques .

Distinguishing Inclusions from Substitutions: Advanced nanoscale characterization is necessary to differentiate between nm-scale inclusions and lattice-bound trace element substitutions, especially when using techniques like LA-ICP-MS, which might not distinguish between the two .

Impact on Bulk Analysis: Mineral intergrowths, overgrowths, and inclusions can skew bulk analytical outcomes, highlighting the importance of high-resolution spatial analysis .

Alteration Textures: Micro-scale observations reveal complex internal textures in primary minerals like Li tourmaline, showing alterations to clay minerals along fractures, which are indicative of hydrothermal replacement processes in late-stage pegmatite formation .

Atomic-Scale Visualization: Techniques like aberration-corrected transmission electron microscopy with electron energy-loss spectroscopy (AC-TEM-EELS) are being developed for atomic-scale visualization and quantification of elements, such as lithium, in related minerals, which can be extended to this compound .

Development of New Spectroscopic Probes for Complex Crystal Chemistry

The complex crystal chemistry of this compound, characterized by extensive solid solution and site occupancy variations, demands the development and refinement of sophisticated spectroscopic probes. These advanced techniques aim to provide detailed information on oxidation states, coordination environments, and the distribution of elements within the crystal lattice.

Emerging and specialized spectroscopic methods include:

Advanced Raman Spectroscopy: Beyond basic identification, advanced applications of Raman spectroscopy focus on specific vibrational modes, such as O-H stretching, to infer crystal-chemical formulas and site occupancies in Al-rich and Li-bearing tourmalines .

Synchrotron-Based Spectroscopy: The use of synchrotron radiation offers high spatial resolution and sensitivity, enabling detailed investigations of elemental speciation, oxidation states, and local atomic environments within this compound . Techniques like X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide insights into the coordination and oxidation states of transition metals.

Soft X-ray Emission Spectroscopy (SXES): This technique is particularly useful for analyzing light elements and their bonding environments, offering a deeper understanding of elements like lithium within the mineral structure .

Secondary Ion Mass Spectrometry (SIMS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): These mass spectrometry techniques offer high sensitivity and spatial resolution for elemental and isotopic analysis, including the quantification of light elements like lithium, which are challenging for other methods .

Neutron Diffraction: As a probe for crystal chemistry, neutron diffraction is unique in its ability to precisely locate hydrogen atoms and distinguish between elements with similar atomic numbers (e.g., Li and Be), providing complementary information to X-ray diffraction for understanding site occupancy and hydrogen bonding in this compound .

Calibration-Free LIBS (CF-LIBS): This method, while having lower accuracy than calibration curve quantification, allows for semi-quantitative multi-elemental analysis without the need for matrix-matched standards, offering a rapid assessment of this compound's composition, including chromophores and light lithophile elements .

These advancements in spectroscopic techniques are crucial for deciphering the subtle chemical variations and structural complexities that govern this compound's properties, including its diverse coloration and geological significance.

Q & A

Q. What are the key crystallographic and compositional characteristics of elbaite, and how are they experimentally determined?

this compound’s chemical formula, Na(Li₁.₅Al₁.₅)Al₆(BO₃)₃Si₆O₁₈₃(OH), is validated via X-ray diffraction (XRD) for crystallography and electron microprobe analysis (EMPA) for elemental composition. For example, SEM-EDS analyses reveal Mn as a chromophore in violet this compound (2.37 wt.% MnO) and trace Zn (0.16 wt.% ZnO) in specific deposits . Standardized protocols for EMPA include calibration against reference materials and error margins <1% for major elements.

Q. How do researchers design experiments to analyze this compound’s role in geological processes, such as pegmatite formation?

Experimental designs often combine field sampling with in situ geochemical analysis. For instance, LA-ICP-MS (Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry) is used to map trace elements (e.g., Li, B) in color-zoned this compound crystals, linking compositional gradients to pegmatite cooling rates . Field studies at localities like Mount Mica Quarry (Maine, USA) correlate this compound growth zones with secondary phosphate assemblages to reconstruct hydrothermal conditions .

Q. What spectroscopic methods are employed to study this compound’s coloration mechanisms?

UV-Vis-NIR spectroscopy identifies absorption bands related to Mn³⁺ (500–600 nm for violet hues) and Fe²⁺/Fe³⁺ charge transfer (650–800 nm for green/blue tones). Polarized light microscopy further distinguishes pleochroism patterns. For example, Mn-rich this compound from the DRC shows distinct absorption at 520 nm, validated against reference spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability field under varying pH and redox conditions?

Hydrothermal synthesis experiments (e.g., Tuttle bomb systems) simulate this compound crystallization at controlled temperatures (400–700°C) and pressures (1–4 kbar). Conflicting data on Li-Al ordering vs. disorder can be addressed by comparing neutron diffraction results with computational models (DFT). For example, Winchell’s 1933 formula was revised after synthetic Li-tourmaline studies revealed non-ideal cation distributions .

Q. What methodologies are used to quantify this compound’s catalytic activity in advanced oxidation processes (AOPs)?

Degradation experiments using Rhodamine B (RhB) as a dye probe involve:

  • Adsorption capacity : Stirring this compound in RhB solution (1 h) and measuring concentration via UV-Vis spectrophotometry (λ = 554 nm).
  • Reaction kinetics : Adding H₂O₂ to this compound suspensions and calculating degradation rates (DR = (C₀ − C)/C₀ × 100%).
  • Recyclability : Centrifuging and washing this compound particles between cycles to test reusability .

Q. How do isotopic studies (e.g., boron isotopes) refine models of this compound’s formation in pegmatites?

In situ SIMS (Secondary Ion Mass Spectrometry) or LA-MC-ICP-MS measures δ¹¹B variations in zoned crystals. For example, a 2021 study found δ¹¹B values ranging from −15‰ to −10‰ in core-to-rim profiles, indicating boron sourcing from metasedimentary fluids during pegmatite evolution . Calibration against NIST SRM 610 ensures precision (±0.5‰).

Q. What experimental strategies address challenges in replicating this compound synthesis for Li-bearing tourmaline studies?

High-pressure synthesis (e.g., piston-cylinder apparatus) requires precise control of Li/Al ratios and H₂O activity. Post-synthesis characterization via Raman spectroscopy confirms OH⁻/F⁻ substitutions, while TEM reveals defects influencing Li mobility. London’s group achieved synthetic this compound with <5% compositional deviation from natural specimens .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing compositional heterogeneity in this compound?

Principal Component Analysis (PCA) reduces dimensionality in EMPA datasets, while ANOVA tests detect significant differences between growth zones. For example, PCA of trace elements (Mn, Zn, Fe) in Khamti this compound revealed clustering correlated with fluid inclusion data .

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